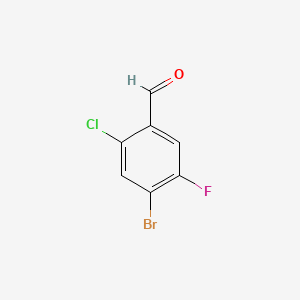

2-Chloro-4-Bromo-5-fluorobenzaldehyde

Description

Significance of Halogenated Aromatic Aldehydes in Contemporary Chemical Research

Halogenated aromatic aldehydes are a class of organic compounds that have garnered considerable attention in contemporary chemical research due to their unique combination of functional groups. The aldehyde moiety is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, making it a cornerstone of synthetic organic chemistry. wikipedia.orgnih.gov The presence of halogen substituents on the aromatic ring further enhances the utility of these molecules.

Halogens exert a significant influence on the electronic properties of the aromatic ring, which in turn modulates the reactivity of the aldehyde group. Furthermore, the carbon-halogen bond itself serves as a reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental to the construction of complex molecular architectures. chemimpex.com The incorporation of halogens can also impart desirable physicochemical properties to the final products, including increased lipophilicity and metabolic stability, which are crucial in the design of pharmaceuticals and agrochemicals. acs.org

Overview of 2-Chloro-4-Bromo-5-fluorobenzaldehyde as a Key Intermediate

Among the diverse array of polyhalogenated benzaldehydes, this compound stands out as a particularly valuable intermediate. avantorsciences.comchemicalbook.comachmem.comthermofisher.com Its trifunctionalized aromatic ring, adorned with three different halogen atoms at specific positions, offers a high degree of synthetic flexibility. The differential reactivity of the chloro, bromo, and fluoro substituents allows for selective and sequential transformations, enabling the precise and controlled elaboration of the molecular scaffold.

This compound serves as a crucial building block in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and materials science sectors. chemimpex.com The strategic positioning of the halogens and the aldehyde group provides multiple points for molecular diversification, making it an attractive starting material for the generation of compound libraries in drug discovery programs.

Historical Context of Halogenation and Formylation in Aromatic Systems

The development of methods for the selective introduction of halogens and formyl groups onto aromatic rings has been a central theme in the history of organic chemistry. Electrophilic aromatic halogenation, a classic example of an electrophilic aromatic substitution reaction, has been a subject of study for over a century. wikipedia.orglibretexts.org The use of Lewis acid catalysts to activate the halogenating agent was a significant breakthrough that enabled the efficient halogenation of a wide range of aromatic compounds. wikipedia.org

Similarly, the formylation of aromatic rings, the process of introducing an aldehyde group, has a rich history. Landmark reactions such as the Gattermann-Koch reaction, which utilizes carbon monoxide and hydrochloric acid, and the Vilsmeier-Haack reaction, which employs a formamide (B127407) and phosphorus oxychloride, have become indispensable tools for the synthesis of aromatic aldehydes. wikipedia.org The continuous refinement of these and other halogenation and formylation methods has paved the way for the synthesis of increasingly complex and highly functionalized molecules like this compound.

Chemical and Physical Properties of this compound

The unique substitution pattern of this compound gives rise to a specific set of chemical and physical properties that are critical to its utility in organic synthesis.

| Property | Value |

| Molecular Formula | C7H3BrClFO |

| Molecular Weight | 237.45 g/mol |

| CAS Number | 1214386-29-4 |

| Appearance | White to off-white crystalline powder |

| Storage | 2-8°C, under inert atmosphere |

This data is compiled from multiple sources. achmem.comthermofisher.comnih.gov

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence that strategically introduces the halogen and aldehyde functionalities onto the aromatic ring. While specific proprietary methods may exist, the general synthetic approaches rely on established organic transformations. One plausible route could involve the formylation of a pre-halogenated benzene (B151609) derivative. For instance, starting from a dihalogenated aniline, a Sandmeyer-type reaction could be employed to introduce another halogen, followed by a formylation reaction to install the aldehyde group. The precise order of these steps is crucial to ensure the desired regioselectivity.

Another general strategy for the synthesis of substituted benzaldehydes involves the oxidation of the corresponding benzyl (B1604629) alcohol. researchgate.net Therefore, a potential pathway to this compound could involve the synthesis of 2-chloro-4-bromo-5-fluorobenzyl alcohol, followed by its oxidation using a suitable oxidizing agent like manganese dioxide. chemicalbook.com

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a highly versatile intermediate for the synthesis of a wide variety of organic compounds.

Role as a Precursor in the Synthesis of Pharmaceutical Intermediates

The unique substitution pattern of this compound is particularly valuable in the synthesis of pharmaceutical intermediates. The aldehyde group can be readily transformed into other functional groups, such as alcohols, amines, or carboxylic acids, which are common moieties in drug molecules. The halogen atoms can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular scaffolds. chemimpex.com For example, the bromine atom is particularly well-suited for Suzuki and Stille couplings, while the chlorine atom can participate in Buchwald-Hartwig aminations. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate. acs.org

Utility in the Development of Agrochemicals

Similar to its application in pharmaceuticals, this compound serves as a valuable building block in the development of new agrochemicals, such as herbicides, insecticides, and fungicides. nbinno.com The presence of multiple halogens can enhance the biological activity and environmental persistence of the resulting pesticides. The ability to selectively functionalize the molecule at different positions allows for the fine-tuning of its properties to achieve the desired efficacy and selectivity.

Application in Materials Science

The reactivity of this compound also extends to the field of materials science. The aldehyde functionality can be used to synthesize polymers and other materials with specific optical or electronic properties. The halogen atoms can be used to modify the surface properties of materials or to create liquid crystalline materials. The unique electronic nature of the polyhalogenated aromatic ring can also be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEGZWLIWARWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742639 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-29-4 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Bromo 5 Fluorobenzaldehyde

Established Synthetic Routes

Established methods for the synthesis of 2-Chloro-4-Bromo-5-fluorobenzaldehyde are predominantly multi-step processes. The efficiency and selectivity of these routes can vary based on the chosen reagents and reaction conditions.

Multi-step Synthesis Approaches

Synthesis from 2-chloro-4-fluorotoluene (B151448) via nitration and subsequent bromination and hydrolysis/oxidation

A primary route to obtaining this compound begins with the nitration of 2-chloro-4-fluorotoluene. This initial step is crucial for introducing a nitro group at the 5-position, which then directs the subsequent bromination.

The nitration of 2-chloro-4-fluorotoluene is typically carried out using a mixture of concentrated sulfuric acid and a nitrating agent, such as potassium nitrate (B79036). The reaction is generally performed at a low temperature, for instance, between 0 and 10°C, to control the reaction rate and prevent the formation of byproducts. The yield of the resulting 2-chloro-4-fluoro-5-nitrotoluene (B44648) can be quite high, with some procedures reporting yields of up to 94.3%. google.com

Following nitration, the next step involves the bromination of the methyl group of 2-chloro-4-fluoro-5-nitrotoluene. This is a benzylic bromination, often achieved using a radical initiator. The resulting benzyl (B1604629) bromide derivative is then hydrolyzed to the corresponding aldehyde. This hydrolysis can be achieved under various conditions, including the use of aqueous dimethylamine, which has been shown to be an efficient reagent for converting benzal halides to their corresponding benzaldehydes. organic-chemistry.org

Finally, the nitro group can be converted to a bromo group through a Sandmeyer-type reaction, although specific details for this final step in this exact sequence are not extensively documented in the readily available literature for this particular compound.

Preparation involving N-bromosuccinimide (NBS) as a brominating reagent

N-bromosuccinimide (NBS) is a widely used reagent for selective bromination, particularly at allylic and benzylic positions. In the synthesis of this compound, NBS is employed for the bromination of the methyl group of a suitable toluene (B28343) precursor.

One patented method describes the use of NBS to brominate the nitrated intermediate, 2-chloro-4-fluoro-5-nitrotoluene. This reaction is carried out in the presence of a radical initiator like benzoyl peroxide in a solvent such as 1,2-dichloroethane. google.com The resulting 2-chloro-4-fluoro-5-nitrobenzyl bromide is then hydrolyzed and oxidized to the final aldehyde product.

Another approach involves the direct bromination of a substituted benzaldehyde (B42025). For instance, 4-fluorobenzaldehyde (B137897) can be brominated using NBS in a mixed solvent system of trifluoroacetic acid and sulfuric acid. google.com While this example does not produce the target molecule, it demonstrates the utility of NBS in the bromination of a benzaldehyde ring. The yields for such bromination reactions using NBS can be favorable, with some processes reporting yields in the range of 77-89%. google.com

Synthesis through halogenation and subsequent hydrolysis to the aldehyde

This synthetic strategy involves the initial halogenation of the methyl group of a suitable toluene derivative to form a benzal halide, which is subsequently hydrolyzed to yield the benzaldehyde.

A Chinese patent details a process starting from 2-chloro-4-fluorotoluene, which is first chlorinated under high-pressure ultraviolet light to produce 2-chloro-4-fluoro-dichlorotoluene. This intermediate is then hydrolyzed to 2-chloro-4-fluorobenzaldehyde (B1630644) in the presence of a catalyst. google.com While this specific patent then proceeds to nitrate this intermediate to a different final product, the initial steps are illustrative of the halogenation-hydrolysis pathway. The hydrolysis step can be quite efficient, with reported yields as high as 98.1%. google.com

The subsequent steps to introduce the bromo and fluoro groups at the desired positions would follow standard aromatic substitution reactions. For instance, the prepared 2-chloro-4-fluorobenzaldehyde could then be subjected to bromination.

Comparison of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of the various synthetic routes to this compound are critical factors for industrial applications. The following table provides a comparative overview based on available data.

| Synthetic Route | Key Reagents | Reported Yields | Advantages | Disadvantages |

| From 2-chloro-4-fluorotoluene via nitration, bromination, hydrolysis | H₂SO₄, KNO₃; NBS/BPO; Hydrolysis agents | Nitration: up to 94.3% google.com | Potentially high yield for the initial nitration step. | Multi-step process with potential for yield loss at each stage. The final conversion of the nitro group to a bromo group can be complex. |

| Using N-bromosuccinimide (NBS) for bromination | NBS, H₂SO₄/TFA or radical initiators | 77-89% for bromination steps google.comgoogle.com | NBS is a selective and relatively safe brominating agent. | The overall yield depends on the efficiency of the other steps in the synthesis. |

| Halogenation and subsequent hydrolysis | UV light/Cl₂; Hydrolysis catalysts | Hydrolysis: up to 98.1% google.com | High yield for the hydrolysis of the dihalogenated intermediate. | Requires specialized equipment (UV reactor) for the initial halogenation. Subsequent bromination is required. |

Novel and Emerging Synthetic Strategies

Research into the synthesis of polysubstituted benzaldehydes is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods. While specific novel strategies for this compound are not widely reported, emerging trends in organic synthesis may offer new avenues for its preparation.

Green Chemistry Approaches for Halogenated Aromatic Aldehydes

Green chemistry principles are increasingly being integrated into the synthesis of halogenated aromatic aldehydes to minimize environmental impact and enhance safety. These approaches focus on reducing the use of hazardous solvents, decreasing reaction times, and improving energy efficiency.

Ultrasound-mediated organic synthesis in the context of halogenated aromatics

Ultrasound-mediated synthesis has emerged as a powerful green tool in organic chemistry, offering significant advantages for the preparation of halogenated aromatic compounds. The application of ultrasonic waves in a reaction mixture creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon generates localized hotspots with extreme temperatures and pressures, leading to a dramatic enhancement of reaction rates. nih.gov

This energy-efficient method can be employed for various reactions, including the synthesis of aldimines from aromatic non-enolizable aldehydes. niscpr.res.inniscair.res.in For instance, a user-friendly and scalable method utilizes ultrasonication from a common laboratory ultrasonic cleaner to mediate the condensation of aromatic aldehydes with sulfonamides at room temperature (25–28°C). niscpr.res.in With FeCl₃ as a catalyst and molecular sieves to remove water, this approach produces excellent yields of N-sulfonyl aldimines in short reaction times without the need for an inert atmosphere or anhydrous solvents. niscpr.res.in

The benefits of sonocatalysis are also evident in oxidation reactions. For example, a multifunctional tungstate-decorated catalyst has been used for the sonooxidation of alcohols to their corresponding aldehydes in an aqueous medium, using hydrogen peroxide as a green oxidant. nih.gov The key role of ultrasonic irradiation is highlighted by the significant increase in yield compared to silent conditions. nih.gov This technique obviates the need for toxic organic solvents and hazardous oxidants, aligning with the principles of green chemistry. nih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

| Reaction Type | Ultrasound Conditions | Conventional Conditions | Key Advantages of Ultrasound |

|---|---|---|---|

| Aldimine Synthesis | Room temperature, short reaction time, high yield niscpr.res.in | High temperatures (>150°C), long reaction times niscpr.res.in | Energy efficiency, reduced time, milder conditions |

| Alcohol Oxidation | Aqueous media, H₂O₂, high yield (93%) nih.gov | Often requires organic solvents, hazardous oxidants, lower yields without ultrasound nih.gov | Environmentally benign, high efficiency, solvent-free potential |

Mechanochemical synthesis methods for aromatic aldehydes

Mechanochemical synthesis, which involves inducing reactions in the solid state by grinding or milling, represents a significant advancement in green chemistry. nih.govrsc.org This solvent-free approach often leads to higher yields, shorter reaction times, and reduced waste compared to traditional solution-phase synthesis. nih.govrsc.org

Ball-milling is a common mechanochemical technique used for the synthesis of various organic molecules, including aromatic aldehydes and ketones. nih.govresearchgate.net For example, a solvent-free Wittig reaction can be performed by first preparing a phosphorus ylide mechanochemically from triphenylphosphine (B44618) in the presence of a weak base like potassium carbonate, and then reacting it in the same milling jar with an aldehyde. nih.gov Similarly, amide bonds have been synthesized from aromatic aldehydes and N-chloramine under ball-milling conditions at room temperature, avoiding the need for solvents. beilstein-journals.org

Mechanochemistry also provides a green route for aldehyde-oxime transformations using hydroxylamine (B1172632) and sodium hydroxide, a method suitable for a range of substituted aromatic and aliphatic aldehydes. rsc.org The efficiency of mechanochemical methods is influenced by parameters such as rotation frequency, milling ball size, and the type of mill used. researchgate.net These techniques demonstrate that complex organic transformations can be achieved effectively with minimal environmental impact. rsc.orgresearchgate.net

Aqueous medium reactions for Schiff's bases formation from aromatic aldehydes as a green alternative

The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive. recentscientific.com The synthesis of Schiff's bases, which are formed by the condensation of an aromatic aldehyde with a primary amine, has been successfully and efficiently conducted in aqueous media. tandfonline.comtandfonline.comresearchgate.net This approach offers a significant improvement over conventional methods that often require refluxing in organic solvents like methanol (B129727) or ethanol (B145695) and the azeotropic removal of water. tandfonline.comtandfonline.com

Performing the reaction in water can lead to rate accelerations and simplifies product isolation, as the often-insoluble Schiff's base can be easily separated by filtration. tandfonline.comresearchgate.net An eco-friendly method involves simply stirring the aromatic aldehyde and an amine, such as 1,2-diaminobenzene, in water at room temperature. tandfonline.comtandfonline.com This procedure is experimentally simple, clean, high-yielding, and significantly reduces reaction times without the need for acid catalysts. tandfonline.comtandfonline.com

Table 2: Yield Comparison for Schiff's Base Synthesis

| Reactants | Method | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-diaminobenzene + various aromatic aldehydes | Stirring at room temp. | Water | High | tandfonline.comtandfonline.com |

| Salicylaldehyde + various amines | Condensation | Water | Good | recentscientific.com |

| Amine + Aldehyde | Refluxing | Ethanol/Methanol | Variable | tandfonline.comtandfonline.com |

Catalytic Synthesis of Complex Halogenated Aromatic Aldehydes

Catalysis plays a crucial role in the synthesis of complex molecules by enabling efficient and selective transformations. For halogenated aromatic aldehydes, photocatalysis and transition metal catalysis offer powerful routes to introduce desired functional groups and construct the target molecular architecture.

Photocatalysis in the synthesis of fluoro-organic compounds

Visible-light photoredox catalysis has become a prominent strategy for the synthesis of fluorinated organic compounds due to its mild reaction conditions and high functional group compatibility. mdpi.comresearchgate.netvapourtec.com This method allows for the introduction of fluorine atoms and fluorine-containing groups into aromatic rings, which is a key step in synthesizing complex fluoro-organic molecules. mdpi.comacs.org

The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, can initiate single-electron transfer processes. acs.org This generates reactive radical intermediates that can then participate in fluorination, trifluoromethylation, or perfluoroalkylation of aromatic substrates. mdpi.comresearchgate.net These reactions can directly attach fluorine-containing moieties onto an existing aromatic ring or can be part of a tandem process where the aromatic ring is formed after the installation of the fluorine group. mdpi.comresearchgate.netvapourtec.com Photocatalysis has also been applied to hydrofluoroalkylation of alkenes, providing a versatile method for creating valuable organofluorine compounds. acs.org

Transition metal-catalyzed reactions for carbonyl compounds

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org For the synthesis and modification of carbonyl compounds like aldehydes, catalysts based on palladium, rhodium, iridium, and other transition metals are extensively used. mdpi.comnih.gov

These catalysts are effective for α-alkylation of aldehydes, a key transformation in building molecular complexity. mdpi.com Transition metal-catalyzed reactions offer advantages such as mild conditions and a broad substrate scope. mdpi.com For instance, palladium catalysts have been widely reported for the α-alkylation and arylation of carbonyls. mdpi.com Other metals like iridium have been used for the efficient α-allylation of aldehydes. mdpi.com

Furthermore, transition metal-catalyzed C-H bond activation has emerged as a powerful strategy for the direct functionalization of molecules. acs.orgnih.gov This approach allows for the addition of C-H bonds across the carbonyl group of aldehydes, providing a direct route to ketones and other functionalized products. nih.gov These methods are highly atom-economical and often proceed with high functional group tolerance, making them attractive for the synthesis of complex halogenated aromatic aldehydes. acs.org Carbonylation reactions, using carbon monoxide or its surrogates, catalyzed by transition metals are also a vital tool for synthesizing carbonyl compounds. researchgate.net

Regioselective and Stereoselective Synthesis Considerations

The arrangement of three different halogen atoms and an aldehyde group on a benzene (B151609) ring presents a significant synthetic challenge. The directing effects of each substituent must be carefully considered to control the position of incoming electrophiles.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with an electrophile to introduce a substituent at the ortho position. The aldehyde group itself can act as a DMG, but it is often protected as an acetal (B89532) to prevent nucleophilic attack by the organolithium base. Halogens can also influence the regioselectivity of lithiation.

While benzylic lithiation involves the deprotonation of a benzylic C-H bond, the principles of using strong, non-nucleophilic bases are relevant to DoM. Lithium amide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often employed for deprotonation, including ortho-lithiation. uwindsor.ca These bases are highly effective in deprotonating aromatic C-H bonds ortho to a DMG without competing nucleophilic addition to the directing group, which can be a problem with alkyllithium bases. For instance, in the synthesis of complex heterocyclic compounds, LDA has been used to induce halogen migrations, a process known as the "halogen dance," which proceeds via lithiated intermediates. researchgate.net

The choice of the lithium amide base and reaction conditions can significantly influence the outcome of the reaction. For example, the use of hindered bases like LiTMP can enhance the selectivity for the desired deprotonation site.

The regioselectivity of DoM is primarily governed by the directing metalation group (DMG). DMGs are functional groups that can coordinate to the lithium atom of the organolithium base, thereby directing the deprotonation to a specific ortho position. A well-established hierarchy of DMGs exists, which helps in predicting the site of metalation in molecules containing multiple directing groups. harvard.edu

For halogenated benzaldehydes, both the aldehyde (or its protected form) and the halogen atoms can act as DMGs. Fluorine is a more effective DMG than chlorine or bromine. organic-chemistry.org Therefore, in a fluorinated aromatic compound, lithiation will preferentially occur ortho to the fluorine atom. The aldehyde group, when protected as a diethyl acetal, is also a potent DMG. The interplay of these directing effects is crucial in designing a synthetic route for this compound.

Table 1: Relative Directing Ability of Selected DMGs

| Directing Group | Relative Directing Ability |

| -CONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -O-CONR₂ | Strong |

| -CHO (protected) | Moderate |

| -OCH₃ | Moderate |

| -F | Moderate |

| -Cl | Weak |

| -Br | Weak |

This table provides a general hierarchy; the actual outcome can be influenced by steric factors and the specific reaction conditions.

Achieving the specific 2-chloro, 4-bromo, 5-fluoro substitution pattern on a benzaldehyde ring requires a multi-step synthetic sequence where the order of halogen introduction and functional group manipulation is critical.

One plausible synthetic approach could start from a commercially available substituted fluorobenzene. For instance, starting with 3-bromo-4-fluorotoluene, one could introduce the chloro substituent via a directed ortho-metalation strategy, guided by the fluorine atom. Subsequent oxidation of the methyl group to an aldehyde would yield a dichlorobromofluorobenzaldehyde precursor.

Another strategy involves starting with a substituted benzaldehyde and introducing the remaining halogens. For example, the synthesis of 2-bromo-4-fluorobenzaldehyde (B1271550) from 4-fluorobenzaldehyde has been reported. chemicalbook.comgoogle.com This is achieved through electrophilic bromination, where the fluorine atom and the deactivating aldehyde group direct the incoming bromine to the desired position. A similar approach could be envisioned for the synthesis of this compound, although the directing effects of multiple halogens would need to be carefully managed.

The "halogen dance" reaction is another potential strategy for rearranging halogen atoms on an aromatic ring to obtain a thermodynamically more stable isomer. rsc.orgclockss.orgwhiterose.ac.uk This base-catalyzed isomerization proceeds through a series of lithiation and halogen-lithium exchange steps. While powerful, predicting the outcome of a halogen dance on a complex, polysubstituted system can be challenging.

Table 2: Potential Starting Materials and Key Transformations

| Starting Material | Key Transformation(s) | Target Intermediate/Product |

| 4-Fluorobenzaldehyde | Electrophilic Bromination, followed by Chlorination | This compound |

| 3-Bromo-4-fluorotoluene | Directed ortho-chlorination, followed by oxidation of the methyl group | This compound |

| 1-Bromo-2-chloro-4-fluoro-5-iodobenzene | Halogen-metal exchange (I -> Li), followed by formylation | This compound |

These strategies highlight the importance of combining different synthetic methodologies, including DoM and classical electrophilic aromatic substitution, to achieve the synthesis of highly substituted aromatic compounds like this compound.

Reactivity and Reaction Mechanisms of 2 Chloro 4 Bromo 5 Fluorobenzaldehyde

Electrophilic Character and Nucleophilic Additions

The aldehyde group in 2-Chloro-4-Bromo-5-fluorobenzaldehyde is a key site for chemical transformations, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon atom.

The partially positive charge on the carbonyl carbon makes it susceptible to attack by nucleophiles. This fundamental reactivity is characteristic of aldehydes and leads to a variety of nucleophilic addition reactions.

Lewis acid-catalyzed allylstannation is a significant carbon-carbon bond-forming reaction in which an allyl group is transferred from an organotin reagent, such as allyltributylstannane, to an aldehyde. The Lewis acid, for instance, boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄), coordinates to the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allyl group from the allylstannane.

The generally accepted mechanism involves the formation of a six-membered cyclic transition state. The specific outcome and efficiency of the reaction with this compound would be influenced by the electronic effects of the halogen substituents on the benzaldehyde (B42025) ring.

| Step | Description |

| 1. Activation | The Lewis acid coordinates to the carbonyl oxygen of this compound, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The allyl group from the allylstannane attacks the activated carbonyl carbon. |

| 3. Bond Formation | A new carbon-carbon bond is formed between the aldehyde carbon and the allyl group. |

| 4. Product Formation | Subsequent workup yields the corresponding homoallylic alcohol. |

While aromatic aldehydes lack an α-hydrogen on the ring, the aldehyde proton itself can be a site of reaction under certain conditions, though this is less common than reactions at the carbonyl carbon. However, the principles of acid-catalyzed reactions involving enol intermediates are fundamental in carbonyl chemistry. In the presence of an acid catalyst, aldehydes and ketones can tautomerize to form enol intermediates. This process is typically the rate-determining step in acid-catalyzed α-halogenation.

The mechanism for a generic acid-catalyzed α-halogenation proceeds as follows:

Protonation of the carbonyl oxygen: This increases the acidity of the α-hydrogen.

Enol formation: A base (often the conjugate base of the acid catalyst) removes an α-hydrogen, leading to the formation of an enol.

Nucleophilic attack by the enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a halogen molecule (e.g., Br₂).

Deprotonation: The resulting intermediate is deprotonated to yield the α-halogenated product and regenerate the acid catalyst.

It is important to note that for this compound, direct α-halogenation at the aldehydic proton is not a standard reaction. Instead, electrophilic aromatic substitution on the ring is more likely if the reaction conditions are altered.

The presence of three halogen atoms (chloro, bromo, and fluoro) on the benzene (B151609) ring significantly impacts the reactivity of the aldehyde group in this compound. These halogens are electron-withdrawing groups due to their high electronegativity, which they exert through the inductive effect. This effect decreases the electron density of the aromatic ring and, by extension, increases the electrophilicity of the carbonyl carbon.

The enhanced partial positive charge on the carbonyl carbon makes it more reactive towards nucleophiles compared to unsubstituted benzaldehyde. This increased reactivity facilitates nucleophilic addition reactions. The relative positions of the halogens also play a role, with ortho and para substituents having a more pronounced electronic influence on the carbonyl group. In this specific molecule, the chlorine atom is in the ortho position, and the bromine and fluorine atoms are in the para and meta positions relative to the aldehyde group, respectively.

| Substituent | Position | Electronic Effect | Impact on Carbonyl Reactivity |

| Chlorine | 2- (ortho) | Inductive withdrawal | Increases electrophilicity |

| Bromine | 4- (para) | Inductive withdrawal | Increases electrophilicity |

| Fluorine | 5- (meta) | Inductive withdrawal | Increases electrophilicity |

Reactions at the Aldehyde Carbonyl Group.

Substitution Reactions on the Aromatic Ring

The heavily halogenated and electron-deficient nature of the aromatic ring in this compound makes it a candidate for nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is favored in aromatic systems that are substituted with strong electron-withdrawing groups. The aldehyde group, along with the three halogen atoms, makes the aromatic ring of this compound highly susceptible to SNAr reactions.

The mechanism of an SNAr reaction typically involves two steps:

Nucleophilic addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituents.

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.

In this compound, any of the halogen atoms could potentially act as a leaving group. The rate of substitution depends on the nature of the leaving group and the position of the electron-withdrawing groups. Generally, the more electronegative the halogen, the better it can stabilize the transition state, but the strength of the carbon-halogen bond also plays a crucial role. The positions ortho and para to the strongly electron-withdrawing aldehyde group are particularly activated towards nucleophilic attack.

| Potential Leaving Group | Position | Activation by Aldehyde Group |

| Chlorine | 2- (ortho) | Activated |

| Bromine | 4- (para) | Activated |

| Fluorine | 5- (meta) | Less activated |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful organometallic reaction used to create carbon-nucleophiles by swapping a halogen atom (typically bromine or iodine) with a metal, such as lithium or magnesium. tcnj.edu In the case of this compound, the significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective exchange at the C-Br bond. This process is typically conducted at low temperatures (e.g., -78°C to -100°C) using organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents such as isopropylmagnesium chloride (i-PrMgCl). tcnj.eduorganic-chemistry.org

The reaction proceeds by nucleophilic attack of the organometallic reagent on the more electropositive bromine atom, leading to the formation of a highly reactive aryllithium or arylmagnesium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position of the aromatic ring, while leaving the chloro, fluoro, and aldehyde moieties intact. The low temperatures are crucial to prevent side reactions, such as the nucleophilic attack of the organometallic reagent on the electrophilic aldehyde group. tcnj.edu The regioselectivity of this exchange is governed by the greater lability of the C-Br bond compared to the C-Cl and C-F bonds.

| Reagent | Typical Conditions | Intermediate Formed | Application |

| n-Butyllithium (n-BuLi) | THF, -78°C to -100°C | 2-Chloro-5-fluoro-4-lithiobenzaldehyde | Formation of a highly reactive aryllithium species for subsequent reaction with electrophiles. tcnj.edu |

| Isopropylmagnesium Chloride (i-PrMgCl) | THF, 0°C to -20°C | (2-Chloro-5-fluoro-4-formylphenyl)magnesium chloride | Generation of a more stable Grignard reagent, preventing unwanted side reactions like benzyne formation. organic-chemistry.org |

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. nih.gov For this compound, the primary site for these reactions is the more reactive carbon-bromine bond.

Suzuki-Miyaura Coupling with Organoboron Compounds

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. researchgate.netrsc.org In the context of this compound, this reaction provides an efficient route to synthesize biaryl compounds and other derivatives by forming a new carbon-carbon bond at the 4-position.

The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The base is essential for the activation of the organoboron reagent, facilitating the transmetalation step in the catalytic cycle. researchgate.net The reaction demonstrates high functional group tolerance, leaving the aldehyde, chloro, and fluoro groups unaffected. The C-Br bond reacts selectively over the more stable C-Cl bond.

| Organoboron Reagent | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Chloro-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde |

| (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Chloro-5-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde |

| Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | 2-Chloro-5-fluoro-4-vinylbenzaldehyde nih.gov |

| Pyrimidine-5-boronic acid | [AllylPdCl]₂ / XPhos | K₃PO₄ | 2-Chloro-5-fluoro-4-(pyrimidin-5-yl)benzaldehyde |

Other Palladium-Catalyzed Cross-Coupling Strategies

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling methods can be employed to functionalize this compound, again targeting the reactive C-Br bond. These strategies utilize different organometallic reagents, each offering unique advantages in terms of reactivity, scope, and conditions.

Stille Coupling: This reaction uses organotin compounds (stannanes) as the nucleophilic partner. It is known for its tolerance of a wide variety of functional groups and generally neutral reaction conditions.

Negishi Coupling: Employing organozinc reagents, this coupling is notable for its high reactivity and the ability to form C(sp³)–C(sp²) bonds effectively. nih.gov

Hiyama Coupling: This method utilizes organosilicon compounds, which are activated by a fluoride source (e.g., TBAF). Organosilanes are environmentally benign and readily available, making this an attractive alternative. nih.gov

Sonogashira Coupling: This reaction specifically forms carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne). It typically requires a co-catalyst, such as a copper(I) salt.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst System | Bond Formed |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Vinyl |

| Negishi Coupling | R-ZnX | Pd(dppf)Cl₂ | Aryl-Aryl, Aryl-Alkyl nih.gov |

| Hiyama Coupling | R-Si(OR')₃ | [AllylPdCl]₂ / Ligand + TBAF | Aryl-Aryl, Aryl-Alkenyl nih.gov |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Aryl-Alkynyl |

Mechanism of Transition Metal-Catalyzed Cross-Coupling

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving palladium in the 0 and +2 oxidation states. nih.govresearchgate.net

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl halide, this compound, reacts with the coordinatively unsaturated Pd(0) species. The palladium atom inserts itself into the carbon-bromine bond, which is weaker and more reactive than the carbon-chlorine bond. This step forms a square planar Pd(II) complex. nih.govnih.gov

Transmetalation : The organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) center. In the Suzuki reaction, the boronate species, formed by the reaction of the boronic acid with the base, undergoes transmetalation. The halide ligand on the palladium is replaced by the organic group from the nucleophile, resulting in a diorganopalladium(II) intermediate. researchgate.net

Reductive Elimination : This is the final step where the two organic ligands on the palladium complex couple to form the new C-C bond of the final product. The palladium is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) state, which can then enter another catalytic cycle. nih.govnih.gov

This catalytic cycle efficiently generates the coupled product while regenerating the catalyst, allowing for the use of only a small, catalytic amount of the precious metal. ccspublishing.org.cn

Oxidation and Reduction Chemistry

Oxidation to Carboxylic Acids

The aldehyde functional group in this compound is susceptible to oxidation to the corresponding carboxylic acid. This transformation is a common and reliable reaction in organic synthesis. The oxidation converts the formyl group (-CHO) into a carboxyl group (-COOH), yielding 2-Chloro-4-Bromo-5-fluorobenzoic acid.

A variety of oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromic acid to milder, more selective reagents. The choice of oxidant can depend on the presence of other sensitive functional groups in the molecule, although the tri-halogenated benzene ring is generally robust under many oxidative conditions.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Acetone/water, room temperature | 2-Chloro-4-Bromo-5-fluorobenzoic acid |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature | 2-Chloro-4-Bromo-5-fluorobenzoic acid |

| Silver(I) Oxide (Ag₂O) | THF/water, aqueous NaOH | 2-Chloro-4-Bromo-5-fluorobenzoic acid |

| Manganese(IV) Oxide (MnO₂) | Dichloromethane, room temperature chemicalbook.com | 2-Chloro-4-Bromo-5-fluorobenzoic acid |

Reduction to Alcohols

The aldehyde functional group in this compound is susceptible to reduction to form the corresponding primary alcohol, (2-Chloro-4-Bromo-5-fluorophenyl)methanol. This transformation is a standard reaction in organic synthesis. While specific literature on the reduction of this compound is not detailed, the reaction can be effectively illustrated by the reduction of a closely related compound, 2-bromo-5-fluorobenzaldehyde (B45324).

In a typical procedure, the aldehyde is dissolved in a suitable solvent, such as ethanol (B145695). A reducing agent, commonly sodium borohydride (NaBH₄), is then introduced to the solution. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde group. This is followed by a workup step, often with water, to protonate the resulting alkoxide intermediate, yielding the benzyl (B1604629) alcohol derivative.

A representative reaction for a similar substrate is detailed in the table below:

| Reactant | Reagent | Solvent | Product | Yield |

| 2-bromo-5-fluorobenzaldehyde | Sodium borohydride (NaBH₄) | Ethanol/Water | 2-bromo-5-fluorobenzyl alcohol | 99.8% |

This high-yield transformation underscores the efficiency of this method for converting substituted benzaldehydes to their corresponding alcohols.

Microbial Transformations of Halogenated Aromatic Aldehydes: Oxidation and Reduction

Metabolically stable anaerobic bacterial cultures have been shown to transform various halogenated aromatic aldehydes. These microbial transformations primarily involve the oxidation of the aldehyde group to a carboxylic acid and its reduction to a hydroxymethyl group (alcohol).

Studies on various halogenated vanillins and 4-hydroxybenzaldehydes have demonstrated that while the principal metabolic pathway is oxidation to the corresponding carboxylic acids, a partial reduction to the benzyl alcohol is consistently observed, with yields ranging from 3% to 30%. In some cases, complete reduction to a methyl group has been noted, though to a much lesser extent. The kinetics of these transformations suggest that the oxidation and reduction reactions are mechanistically linked.

In addition to modifying the aldehyde group, some anaerobic consortia can also perform dehalogenation, removing a halogen substituent from the aromatic ring. For instance, the transformation of 3-bromo-4-hydroxybenzaldehyde resulted in debromination to form 4-hydroxybenzoic acid. These microbial processes highlight potential environmental pathways for the degradation of halogenated aromatic pollutants.

| Substrate Example | Primary Microbial Transformation | Secondary Microbial Transformation |

| Halogenated vanillins | Oxidation to carboxylic acid | Reduction to benzyl alcohol |

| Halogenated 4-hydroxybenzaldehydes | Oxidation to carboxylic acid | Reduction to benzyl alcohol |

| 3-bromo-4-hydroxybenzaldehyde | Debromination & Oxidation | Reduction to benzyl alcohol |

Condensation Reactions and Derivative Formation

The carbonyl group of this compound is a key site for condensation reactions, allowing for the synthesis of a wide range of derivatives through the formation of new carbon-nitrogen and carbon-carbon bonds.

This compound can react with primary amines in a condensation reaction to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group).

The general reaction is as follows: Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O

This type of reaction is fundamental in the synthesis of various organic compounds and ligands used in coordination chemistry. For example, new Schiff bases have been synthesized through the reaction of 2-chlorobenzaldehyde with diamine compounds, demonstrating the utility of halogenated benzaldehydes in creating larger, more complex molecular structures. nih.gov

The Knoevenagel condensation is a classic method for forming carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a weak base as a catalyst.

This compound is expected to readily undergo this reaction. For instance, the related compound 2-Chloro-4-fluorobenzaldehyde (B1630644) is known to participate in Knoevenagel condensations to synthesize substituted α-cyanocinnamic acids. The reaction mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final α,β-unsaturated product.

| Aldehyde Reactant | Active Methylene Compound | Product Type |

| 2-Chloro-4-fluorobenzaldehyde | Malononitrile | 2-(2-Chloro-4-fluorobenzylidene)malononitrile |

| Aromatic Aldehydes | α-cyanoamides | α-arylidene-β-ketonitriles |

Aromatic aldehydes, such as this compound, can be converted into the corresponding aryl nitriles. A common and efficient method is the one-pot reaction with hydroxylamine (B1172632) hydrochloride. rsc.orgresearchgate.net This process first involves the formation of an aldoxime intermediate through the reaction of the aldehyde with hydroxylamine. The aldoxime is then dehydrated in the same reaction vessel to yield the nitrile. rsc.org

Various solvents and reagents can facilitate this dehydration. For example, heating the aldehyde with hydroxylamine hydrochloride in solvents like formic acid or N-methylpyrrolidone (NMP) can directly produce the nitrile in high yields. rsc.orgorganic-chemistry.org This method avoids the need for highly toxic cyanides. rsc.org

General Reaction Pathway:

Oxime Formation: Ar-CHO + NH₂OH·HCl → Ar-CH=NOH + H₂O + HCl

Dehydration: Ar-CH=NOH → Ar-C≡N + H₂O

Photochemical Transformations of Halogenated Benzaldehydes

Halogenated benzaldehydes are subject to photochemical transformations when exposed to light. The reactivity stems from the electronic excitation of the molecule upon absorbing photons. For aliphatic aldehydes and ketones, irradiation can lead to Norrish type I and Norrish type II dissociations from the excited triplet state. researchgate.net

In aromatic aldehydes like benzaldehyde, photoexcitation can lead to the dissociation of the C-H bond of the aldehyde group, forming a benzoyl radical and a hydrogen radical. researchgate.net Furthermore, the presence of carbon-halogen bonds introduces another photochemical reaction pathway. The triplet state energy from the excited carbonyl group can be transferred to the halogen-containing part of the molecule, leading to the homolytic cleavage of the carbon-halogen (C-X) bond. researchgate.net This generates an aryl radical and a halogen radical, which can then participate in subsequent reactions.

Therefore, the photochemical transformation of this compound could potentially proceed through several pathways, including cleavage of the aldehydic C-H bond or the C-Cl and C-Br bonds, leading to a variety of radical intermediates.

Triplet State Energy Transfer in Carbonyl Compounds

The triplet state of a carbonyl compound, such as this compound, is characterized by having two unpaired electrons with parallel spins. This n,π* triplet state is relatively long-lived compared to the singlet state, allowing it to participate in bimolecular reactions. beilstein-journals.org One of the fundamental processes involving the triplet state is energy transfer. If a molecule in its triplet state collides with a ground-state molecule having a lower triplet energy, an energetic exchange can occur, leading to the de-excitation of the former and the excitation of the latter.

Furthermore, the presence of heavy atoms like bromine and chlorine in the molecule is known to enhance the rate of intersystem crossing due to spin-orbit coupling. This "heavy-atom effect" facilitates the population of the triplet state from the initially formed excited singlet state. acs.org This suggests that this compound would likely have a high quantum yield for triplet state formation.

The triplet state of this compound can be quenched by various molecules, including other ground-state benzaldehyde molecules or specific triplet-state acceptors. nih.gov This quenching can occur through energy transfer or by the formation of a radical pair. beilstein-journals.org

Table 1: Factors Influencing the Triplet State of this compound

| Factor | Influence on Triplet State | Reference |

|---|---|---|

| Halogen Substituents (Cl, Br, F) | Modify the energy of the n,π* triplet state through inductive and resonance effects. | acs.org |

| Heavy-Atom Effect (Br, Cl) | Enhances the rate of intersystem crossing (S₁ → T₁), leading to a higher population of the triplet state. | acs.org |

| Triplet Quenchers | Can accept energy from the excited benzaldehyde, leading to its de-excitation and the formation of the quencher's triplet state. | nih.gov |

Radical Mechanisms in Photochemical Reactions

The triplet state of aromatic aldehydes is known to initiate a variety of radical reactions. The specific pathways for this compound would be analogous to those observed for benzaldehyde and its derivatives.

One common reaction is hydrogen atom abstraction . The excited triplet state of the benzaldehyde can abstract a hydrogen atom from a suitable donor molecule (like a solvent) to form an α-hydroxybenzyl radical and a solvent-derived radical. nih.gov In the absence of a good hydrogen donor, the excited benzaldehyde can abstract a hydrogen atom from a ground-state benzaldehyde molecule, leading to the formation of a benzoyl radical and an α-hydroxybenzyl radical. beilstein-journals.org

Another significant radical pathway is the photodissociation of the aldehyde. Upon excitation, the C-H bond of the formyl group can undergo homolytic cleavage to produce a benzoyl radical and a hydrogen atom. beilstein-journals.orgnih.gov Alternatively, the molecule can dissociate to form a substituted phenyl radical and carbon monoxide. nih.gov

The presence of halogen substituents can also influence the radical reactions. For instance, the triplet state energy can be transferred to a halogen-containing compound, leading to the homolytic cleavage of a carbon-halogen bond. nih.gov In the case of this compound, intramolecular or intermolecular reactions involving the C-Br or C-Cl bonds could be possible, although the formyl C-H bond is generally more reactive in this context.

The benzoyl radical generated from these processes is a key intermediate that can participate in various subsequent reactions, such as addition to unsaturated compounds. rsc.orgrsc.orgnih.gov The specific functional groups on the aromatic ring of this compound would influence the stability and reactivity of the resulting radical species.

Table 2: Potential Radical Intermediates in the Photochemistry of this compound

| Radical Intermediate | Formation Pathway | Potential Subsequent Reactions | Reference |

|---|---|---|---|

| 2-Chloro-4-Bromo-5-fluorobenzoyl radical | Photodissociation of the formyl C-H bond; Hydrogen abstraction from a ground-state molecule by an excited molecule. | Dimerization, addition to alkenes, hydrogen abstraction. | beilstein-journals.orgrsc.org |

| α-Hydroxy-(2-chloro-4-bromo-5-fluorophenyl)methyl radical | Hydrogen atom abstraction by the excited triplet state from a hydrogen donor. | Dimerization to form a pinacol, disproportionation. | beilstein-journals.orgnih.gov |

| 2-Chloro-4-bromo-5-fluorophenyl radical | Photodissociation with loss of carbon monoxide. | Hydrogen abstraction, addition to aromatic rings. | nih.gov |

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of compounds. The following subsections detail the application of various spectroscopic methods for the characterization of 2-Chloro-4-Bromo-5-fluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei.

¹H NMR: The ¹H NMR spectrum of this compound provides information about the aromatic protons. A commercially available spectrum shows the characteristic signals for the protons on the benzene (B151609) ring. chemicalbook.com The precise chemical shifts and coupling constants are determined by the electronic effects of the halogen and aldehyde substituents.

While specific, publicly available, detailed assignments for the ¹H NMR spectrum of this compound are limited, analysis of related compounds such as 4-fluorobenzaldehyde (B137897) shows the aldehyde proton as a singlet around 9.97 ppm and aromatic protons in the range of 7.16-7.98 ppm. rsc.org

¹³C NMR: Experimental ¹³C NMR data for this compound is not readily available in the reviewed literature. However, the expected spectrum would show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield, typically in the range of 185-195 ppm. The chemical shifts of the aromatic carbons are influenced by the attached halogens, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F). For comparison, in 4-fluorobenzaldehyde, the aldehydic carbon appears at 190.5 ppm, and the aromatic carbons are observed between 116.4 and 166.5 ppm, with the carbon directly bonded to fluorine exhibiting a large coupling constant of 256.7 Hz. rsc.org

¹⁹F NMR: Similarly, experimental ¹⁹F NMR data for this compound is not widely published. A ¹⁹F NMR experiment would be crucial for confirming the presence and chemical environment of the fluorine atom. The chemical shift of the fluorine atom is sensitive to the other substituents on the aromatic ring. For instance, the ¹⁹F NMR spectrum of 4-fluorobenzaldehyde shows a signal at -102.4 ppm. rsc.org

| Nucleus | Expected Chemical Shift Range (ppm) | Notes on Expected Features |

|---|---|---|

| ¹H | ~9.9 - 10.5 (aldehyde), ~7.0 - 8.0 (aromatic) | Aldehyde proton as a singlet; aromatic protons showing coupling. |

| ¹³C | ~185 - 195 (C=O), ~110 - 170 (aromatic) | Carbonyl carbon is significantly downfield. Carbon attached to fluorine will show a large C-F coupling constant. |

| ¹⁹F | ~ -100 to -120 | A single resonance, the exact shift is dependent on the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While a specific mass spectrum for this compound was not found in the reviewed literature, the expected mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion. Fragmentation patterns would likely involve the loss of the formyl radical (CHO) and halogen atoms.

Infrared (IR) Spectroscopy

A detailed study on the vibrational spectra of 2-bromo-5-fluorobenzaldehyde (B45324), which is structurally very similar, has been conducted using FT-IR and FT-Raman spectroscopy, supported by DFT calculations. nih.gov This study provides a comprehensive assignment of the vibrational modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H stretch (aldehyde) | 2900 - 2800 and 2800 - 2700 | Weak (often appears as a pair of bands) |

| C=O stretch (aldehyde) | 1715 - 1680 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-Cl stretch | 850 - 550 | Strong |

| C-Br stretch | 690 - 515 | Strong |

| C-F stretch | 1250 - 1000 | Strong |

Crystal Structure Determination by X-ray Diffraction

A single-crystal X-ray diffraction study provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. A search of the literature did not yield a crystal structure for this compound.

However, the crystal structure of the closely related compound 2-bromo-5-fluorobenzaldehyde has been determined. researchgate.net This study revealed that the benzaldehyde (B42025) oxygen atom is trans to the 2-bromo substituent. In the crystal, short Br···F interactions and offset face-to-face π-stacking interactions are observed. researchgate.net This information suggests a likely conformation for this compound in the solid state.

Computational Chemistry and Theoretical Modeling

Computational methods are invaluable for complementing experimental data and providing insights into molecular properties that are difficult to measure.

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully applied to study the conformational preferences of halogenated benzaldehydes.

Ab Initio Electronic Structure Calculations

There are no available scientific publications detailing ab initio electronic structure calculations specifically for this compound. Such calculations are crucial for understanding the fundamental electronic properties of a molecule, including its optimized geometry, conformational stability, and electronic transitions. For the related compound, 2-bromo-5-fluorobenzaldehyde, ab initio calculations have been performed to determine its stable conformations, vibrational frequencies, and to simulate its infrared and Raman spectra. nih.gov However, similar dedicated studies on the electronic structure of this compound have not been found in the current body of scientific literature.

Modeling of Halogen Bonding and Intermolecular Interactions

Specific modeling of halogen bonding and other intermolecular interactions for this compound has not been reported in peer-reviewed literature. Halogen bonding is a significant non-covalent interaction that can influence the crystal packing and supramolecular assembly of halogenated organic compounds. Studies on other halogenated benzaldehydes, for instance, have investigated the nature and geometry of such interactions. For example, in the crystal structure of 2-bromo-5-fluorobenzaldehyde, short intermolecular Br···F interactions have been observed and analyzed. researchgate.net A thorough computational analysis of the potential halogen bonds (e.g., C-Br···O, C-Cl···O, C-F···H) and other non-covalent interactions in this compound would require dedicated theoretical studies, which are not currently available.

Prediction of Reactivity and Reaction Pathways

There is a lack of published research on the theoretical prediction of reactivity and reaction pathways for this compound. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate reactivity descriptors (e.g., frontier molecular orbital energies, electrostatic potential maps) that help in predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. These studies can also be used to model the transition states and energy barriers of potential reactions, thereby elucidating reaction mechanisms. While general principles of electrophilic aromatic substitution and nucleophilic addition to the aldehyde group can be inferred, specific computational predictions for this compound are not available.

Applications As a Synthetic Building Block and Precursor

Precursor for Complex Organic Molecules

The reactivity of 2-Chloro-4-Bromo-5-fluorobenzaldehyde makes it an ideal starting material for the synthesis of more complex molecules with applications in various fields of chemistry.

Halogenated benzaldehydes are crucial building blocks in the synthesis of many pharmaceutical and agrochemical compounds. The presence of chloro, bromo, and fluoro groups in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products. While specific examples detailing the use of this exact compound are not extensively documented in publicly available literature, the application of closely related analogues like 2-bromo-5-fluorobenzaldehyde (B45324) in the synthesis of anti-cancer agents and antibiotics underscores its potential in this area. Similarly, its structural motifs are found in various herbicides, fungicides, and insecticides.

In materials science, functionalized aromatic compounds are used in the development of polymers, liquid crystals, and other advanced materials. The reactive sites on this compound allow for its incorporation into larger molecular frameworks, potentially enhancing thermal stability, flame retardancy, and other material properties. The versatility of halogenated benzaldehydes in organic synthesis suggests its utility in creating novel materials with tailored characteristics.

Aromatic aldehydes are fundamental components in the synthesis of various dyes, fragrances, and flavorings. The specific substitution pattern of this compound can be utilized to synthesize novel compounds within these categories. The aldehyde functional group can participate in condensation reactions to form chromophores for dyes, while the halogen substituents can be modified to fine-tune the sensory properties of fragrance and flavoring molecules.

Synthesis of Biologically Active Compounds

The unique electronic and steric properties conferred by the halogen atoms make this compound an attractive precursor for the synthesis of various biologically active molecules.

Research has demonstrated the laboratory application of the related compound, 2-bromo-5-fluorobenzaldehyde, in the synthesis of quinazolinones, a class of compounds known to exhibit antitumor activity. This suggests a strong potential for this compound to serve as a precursor for novel quinazolinone derivatives with potential applications in cancer therapy. The general synthetic approach involves the condensation of the substituted benzaldehyde (B42025) with a suitable amino compound to form the core quinazolinone structure.

The structural framework of halogenated benzaldehydes is a common feature in many centrally acting drugs and anti-inflammatory agents. While direct synthetic routes from this compound to specific neurological or anti-inflammatory drugs are not prominently reported, its potential as a key intermediate is significant. The ability to selectively functionalize the molecule allows for the construction of complex pharmacophores that can interact with biological targets implicated in neurological and inflammatory disorders.

Precursors for Anti-cancer, Anti-oxidant, Anti-bacterial, and Anti-inflammatory Agents (e.g., Bis-indolyl methanes)

The aldehyde functional group in this compound serves as a key electrophilic site for condensation reactions, particularly with electron-rich aromatic systems like indole (B1671886). This reaction is fundamental to the synthesis of bis-indolyl methanes (BIMs), a class of compounds renowned for their wide spectrum of biological activities. nih.govrsc.org BIMs are structurally analogous to naturally occurring marine alkaloids and have demonstrated potent anti-cancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net

The synthesis typically involves the acid-catalyzed electrophilic substitution of two indole molecules onto the aldehyde carbon of this compound. The resulting diarylmethane core, substituted with the halogenated phenyl ring, is a privileged scaffold in medicinal chemistry. Research has shown that derivatives of BIMs exhibit significant cytotoxic effects against various human cancer cell lines. researchgate.netbeilstein-archives.orgnih.gov For instance, certain BIMs have shown promising activity against lung carcinoma and human cervical cancer cell lines. researchgate.netbeilstein-archives.org The specific halogen substitution pattern provided by the 2-chloro-4-bromo-5-fluorophenyl moiety can be systematically varied to modulate the compound's pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of its biological activity.

Table 1: Synthesis of Bis-indolyl methane (B114726) derivatives and their biological activities

| Aldehyde Precursor | Catalyst/Conditions | Resulting Compound Class | Reported Biological Activity |

|---|---|---|---|

| Aromatic Aldehydes | B(C6F5)3 | Bis-indolyl methanes | Anti-cancer. beilstein-archives.org |

| Aromatic Aldehydes | Visible-light, catalyst-free | Bis-indolyl methanes | Carboxylesterase 2 inhibitors. nih.gov |

| β-chloro-α,β-unsaturated aldehydes | PMA-Cellulose | Bis-indolyl methanes | Chemosensor for Cu2+ ions. rsc.org |

Intermediates for Pesticides, Herbicides, and Fungicides

Halogenated aromatic compounds are integral to the agrochemical industry due to their enhanced biological activity and metabolic stability. This compound is a valuable intermediate for the synthesis of new agrochemicals. google.comgoogle.com The specific combination of chloro, bromo, and fluoro substituents can lead to the development of active ingredients with novel modes of action or improved efficacy against resistant pests and weeds. The aldehyde group can be readily converted into other functional groups, such as oximes, hydrazones, or imines, which are common toxophores in pesticide and fungicide design. Furthermore, the aromatic ring can be further functionalized to create a diverse library of potential agrochemical candidates.

Role in Advanced Chemical Transformations

Beyond its use as a direct precursor, the structural features of this compound enable its participation in sophisticated and powerful chemical reactions that are at the forefront of modern synthetic chemistry.

Directed C–H Activation and Functionalization

The aldehyde group, along with the halogen atoms, can act as a directing group in C–H activation and functionalization reactions. sigmaaldrich.com This strategy allows for the selective modification of C–H bonds that are typically unreactive, providing a highly efficient route to complex molecules without the need for pre-functionalized starting materials. For example, the aldehyde can direct the metalation of the ortho C–H bond (at the C6 position), which can then be trapped by various electrophiles to introduce new substituents. This approach is highly atom-economical and opens up new avenues for creating novel molecular architectures from a readily available starting material. The ability to selectively functionalize a specific C-H bond in the presence of multiple reactive sites is a significant challenge in synthesis, and directing groups play a crucial role in achieving this selectivity. sigmaaldrich.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Morpholines, Piperazines)

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals. nih.govclockss.orgnih.gov this compound is a versatile starting material for the synthesis of various heterocyclic systems, including morpholines and piperazines. nih.gov These syntheses often proceed through a reductive amination pathway. The aldehyde first reacts with a suitable amine (e.g., ethanolamine (B43304) for morpholines or ethylenediamine (B42938) for piperazines) to form an imine or enamine intermediate. Subsequent reduction of this intermediate, either in the same pot or as a separate step, leads to the formation of the saturated heterocyclic ring.

This method allows for the direct incorporation of the 2-chloro-4-bromo-5-fluorophenyl moiety into the final heterocyclic product. This substituent can be crucial for the biological activity of the target molecule, as it can influence binding to biological targets and improve pharmacokinetic properties. nih.gov The development of efficient, multi-component reactions to assemble these complex heterocyclic structures is an active area of research. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bis-indolyl methane |

| Morpholine |

| Piperazine |

| Indole |

| Ethanolamine |

Future Research Directions and Unexplored Avenues

Catalyst Development for Enhanced Selectivity and Sustainability

The synthesis of polysubstituted aromatic compounds like 2-Chloro-4-Bromo-5-fluorobenzaldehyde often requires multi-step processes that can be inefficient and generate significant waste. Future research should focus on developing advanced catalytic systems to improve the synthesis's selectivity and sustainability.

Key research objectives include:

Regioselective Halogenation: Developing catalysts that can selectively introduce chloro, bromo, and fluoro groups onto a benzaldehyde (B42025) precursor in a one-pot or sequential process would represent a significant advancement. This could involve exploring novel organometallic catalysts or enzymatic approaches that offer high regioselectivity, thereby avoiding the need for protecting groups and reducing the number of synthetic steps.

Sustainable Oxidation Catalysts: The oxidation of a corresponding toluene (B28343) derivative is a common route to benzaldehydes. Research into greener oxidation methods using catalysts based on earth-abundant metals (e.g., iron, copper, manganese) and environmentally benign oxidants like hydrogen peroxide or molecular oxygen is crucial. mdpi.com This would be an alternative to traditional methods that often use stoichiometric amounts of hazardous reagents. chemicalbook.com

Flow Chemistry and Process Intensification: Implementing catalytic processes in continuous flow reactors could enhance reaction efficiency, safety, and scalability. Future work could explore immobilized catalysts tailored for flow systems to synthesize this compound, allowing for precise control over reaction parameters and easier product purification.

A comparative table of potential catalytic strategies is presented below.

| Catalytic Strategy | Target Transformation | Potential Advantages | Research Focus |

| Organometallic Catalysis | Selective C-H Halogenation | High regioselectivity, reduced need for pre-functionalized substrates. | Development of Pd, Ru, or Ir-based catalysts with tailored ligand systems. |

| Biocatalysis | Enzymatic Halogenation/Oxidation | High selectivity under mild conditions, biodegradable catalysts. | Engineering halogenase or oxidase enzymes for substrate specificity. |

| Heterogeneous Catalysis | Toluene Derivative Oxidation | Catalyst recyclability, suitability for continuous flow processes. | Design of mixed metal oxides or supported metal nanoparticles. |

| Photoredox Catalysis | Deformylative Halogenation | Mild reaction conditions, activation of native functional groups. researchgate.net | Exploring new photocatalysts for converting related aldehydes. |

Exploration of Novel Reaction Pathways and Transformations

The aldehyde group and the three distinct halogen substituents on this compound offer multiple sites for chemical modification. Future research should aim to uncover novel reaction pathways that exploit this unique structure.

Selective Cross-Coupling Reactions: The C-Cl, C-Br, and C-F bonds have different reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic study to selectively activate one C-X bond while leaving the others intact would unlock pathways to complex, multifunctional molecules. This would enable the sequential introduction of aryl, alkyl, or amino groups at specific positions.

Deformylative Reactions: Investigating deformylative reactions could transform the aldehyde group into other functionalities. For instance, deformylative halogenation could replace the -CHO group with another halogen, providing access to tetra-halogenated benzene (B151609) derivatives. researchgate.net

Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) where this compound serves as a key building block could lead to the rapid synthesis of diverse molecular libraries. For example, its use in reactions like the Ugi or Passerini reaction could generate complex amides or esters with potential biological activity.

Asymmetric Synthesis: The development of organocatalytic or metal-catalyzed asymmetric reactions using this aldehyde as a substrate could produce chiral molecules. For instance, asymmetric aldol (B89426) or Henry reactions could lead to enantiomerically enriched products for pharmaceutical applications. acs.org

Application in Advanced Functional Materials

The electronic properties conferred by the halogen atoms make this compound an attractive building block for advanced functional materials. Halogen bonding, a directional non-covalent interaction, can be exploited for crystal engineering and the design of supramolecular structures. rsc.orgresearchgate.net

Future research avenues include: